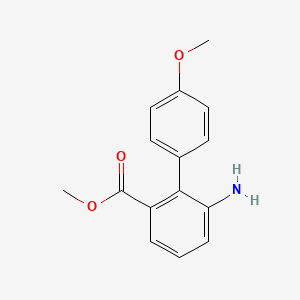

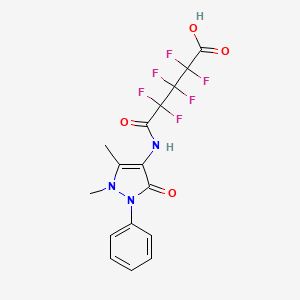

![molecular formula C15H13NO2S B6341434 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047142-67-5](/img/structure/B6341434.png)

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

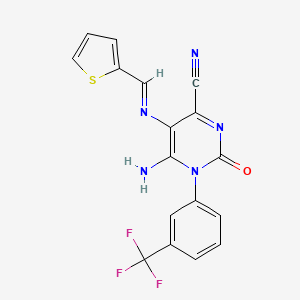

“4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential bioactive properties . It is a derivative of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes . This reaction yields N’-arylmethylidene and N’-hetarylmethylidene hydrazides . The reaction is typically carried out in ethanol under reflux .科学的研究の応用

Antiviral Activity

Thieno[3,2-b]pyrrole-5-carboxamides, a class of compounds that includes 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, have shown strong activity against hepatitis C virus . They act as allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Inhibition of Alphaviruses

These compounds have also been found to inhibit alphaviruses, such as the chikungunya virus . They exhibit a broad spectrum of antiviral activity, making them valuable in the field of antiviral research .

Inhibition of Neurotropic Arboviruses

Thieno[3,2-b]pyrrole-5-carboxamides have been reported to inhibit neurotropic arboviruses . This suggests potential applications in the treatment of diseases caused by these types of viruses .

Inhibition of KDM1A and LSD1 Demethylases

An interesting discovery in medicinal chemistry research is the ability of thienopyrrole and similar compounds to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This opens up prospects for their use in oncology .

Anticancer Therapy

The activity of demethylases is elevated in many types of cancer cells. Therefore, KDM1 inhibitors, which include thieno[3,2-b]pyrrole-5-carboxamides, have been identified as new targets for anticancer therapy .

Synthesis of New Thienopyrroles

This compound has been used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . These new compounds could potentially have a wide range of applications in medicinal chemistry .

Antitubercular Activity

Some derivatives of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have shown moderate antitubercular activity . This suggests potential applications in the treatment of tuberculosis .

Synthesis of Functionalized 1,2-Diacyl Hydrazine Derivatives

This compound has been used in the synthesis of functionalized 1,2-diacyl hydrazine derivatives . These derivatives could serve as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .

作用機序

Target of Action

The primary targets of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of hepatitis C virus and KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .

Mode of Action

This compound acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these targets disrupts their normal function, leading to changes in viral replication and gene transcription .

Biochemical Pathways

The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting KDM1A and LSD1 demethylases, which regulate DNA methylation . The downstream effects include disruption of viral replication and changes in gene transcription .

Result of Action

The inhibition of the RNA-dependent RNA polymerase results in a decrease in hepatitis C virus replication . The inhibition of KDM1A and LSD1 demethylases leads to changes in gene transcription, which can have potential applications in oncology .

特性

IUPAC Name |

4-benzyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKWBGDDHUGQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)